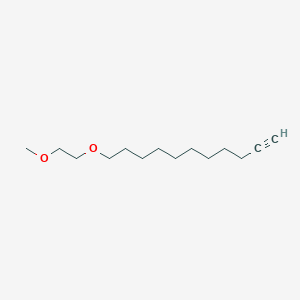![molecular formula C64H66 B14199842 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene CAS No. 873203-73-7](/img/structure/B14199842.png)
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene is a derivative of pyrene, an aromatic hydrocarbon known for its unique optical and electronic properties. This compound is characterized by the presence of four 2-(4-tert-butylphenyl)ethenyl groups attached to the pyrene core at positions 1, 3, 6, and 8. The incorporation of these substituents enhances the compound’s fluorescence and thermal stability, making it a valuable material for various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene typically involves the following steps:
Starting Material: The synthesis begins with pyrene as the core structure.
Electrophilic Aromatic Substitution: Different electrophilic aromatic substitutions are applied to introduce the 2-(4-tert-butylphenyl)ethenyl groups at the desired positions. This can be achieved through direct or indirect methods.
Reaction Conditions: The reactions are usually carried out in a solvent mixture, such as dimethylformamide (DMF) and water, at elevated temperatures (e.g., 140°C) for an extended period (e.g., 72 hours).
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
科学研究应用
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Its fluorescence properties make it useful in bioimaging and fluorescence microscopy.
Medicine: The compound’s stability and electronic properties are explored for drug delivery systems and diagnostic tools.
Industry: It is used in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices
作用机制
The mechanism of action of 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene involves its interaction with molecular targets through its aromatic core and substituents. The compound’s fluorescence is mediated by solvent polarity, which affects vibronic coupling and emission band intensities. This property is exploited in various applications, including sensing and imaging .
相似化合物的比较
Similar Compounds
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: This compound has amino groups instead of tert-butylphenyl groups, affecting its electronic properties and applications.
1,3,6,8-Tetraethynylpyrene: This derivative has ethynyl groups, which enhance its fluorescence anisotropy.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: This compound contains formyl groups, making it suitable for condensation reactions and the synthesis of covalent organic frameworks.
Uniqueness
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene is unique due to its combination of tert-butylphenyl groups and the pyrene core, which provides enhanced fluorescence, thermal stability, and suitability for various applications in chemistry, biology, medicine, and industry .
属性
CAS 编号 |
873203-73-7 |
|---|---|
分子式 |
C64H66 |
分子量 |
835.2 g/mol |
IUPAC 名称 |
1,3,6,8-tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene |
InChI |
InChI=1S/C64H66/c1-61(2,3)51-29-17-43(18-30-51)13-25-47-41-48(26-14-44-19-31-52(32-20-44)62(4,5)6)56-39-40-58-50(28-16-46-23-35-54(36-24-46)64(10,11)12)42-49(57-38-37-55(47)59(56)60(57)58)27-15-45-21-33-53(34-22-45)63(7,8)9/h13-42H,1-12H3 |
InChI 键 |
JDZIOLPUHFCGFU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C=CC6=CC=C(C=C6)C(C)(C)C)C=CC7=CC=C(C=C7)C(C)(C)C)C=CC8=CC=C(C=C8)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



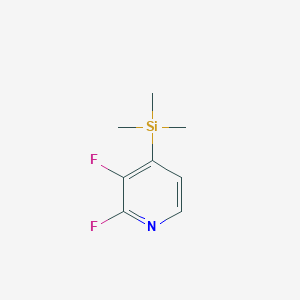
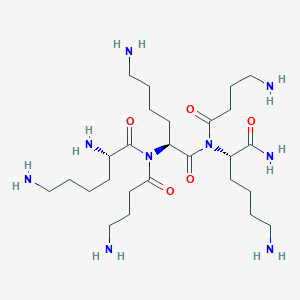
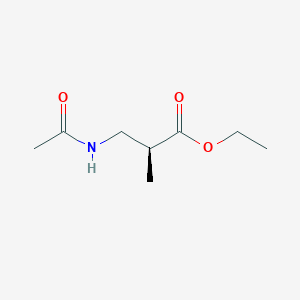
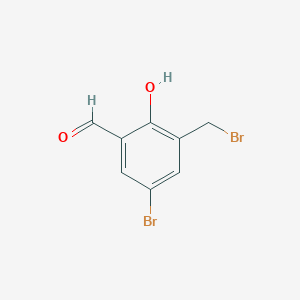
![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)

![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
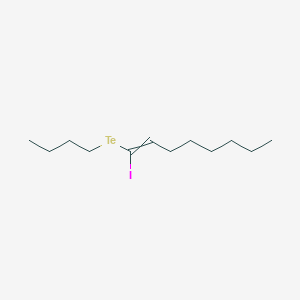
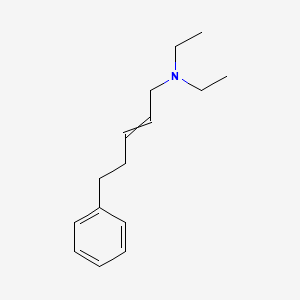
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
